N-Methylbutane-1-sulfonamide
Overview
Description
N-Methylbutane-1-sulfonamide is an organosulfur compound with the molecular formula C5H13NO2S. It is a sulfonamide derivative, characterized by the presence of a sulfonyl functional group attached to a butane chain with a methyl substitution on the nitrogen atom. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
Target of Action
N-Methylbutane-1-sulfonamide, like other sulfonamides, primarily targets enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including fluid balance, pH regulation, and folate synthesis .
Mode of Action
Sulfonamides, including this compound, are known to inhibit the activity of their target enzymes. They achieve this by mimicking the natural substrates of these enzymes, thereby blocking the active sites and preventing the enzymes from performing their normal functions . This results in a disruption of the physiological processes that these enzymes are involved in .
Biochemical Pathways
The inhibition of carbonic anhydrase and dihydropteroate synthetase affects several biochemical pathways. For instance, the inhibition of carbonic anhydrase can disrupt fluid and pH balance, while the inhibition of dihydropteroate synthetase can interfere with the synthesis of folate, a vital nutrient for cell growth and division .
Pharmacokinetics
The pharmacokinetics of this compound, like other sulfonamides, involves its absorption, distribution, metabolism, and excretion (ADME). Generally, sulfonamides are well absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The result of this compound’s action is the disruption of physiological processes regulated by its target enzymes. This can lead to various effects, depending on the specific process disrupted. For example, disruption of folate synthesis can inhibit cell growth and division, potentially leading to antibacterial effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s action can be affected by the pH of the environment, as this can influence the compound’s ionization state and, consequently, its ability to interact with its target enzymes . Additionally, factors such as temperature can affect the compound’s stability .
Biochemical Analysis
Biochemical Properties
They exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states .
Cellular Effects
The specific cellular effects of N-Methylbutane-1-sulfonamide are not well-documented. Sulfonamides are known to have a broad spectrum of effects on cells. For instance, they can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Sulfonamides are known to act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .
Dosage Effects in Animal Models
It is known that the toxicological effect of sulfonamide drugs can be influenced by factors such as the duration and dosage of the drug .
Metabolic Pathways
Sulfonamides are metabolized in the liver by two pathways, N-acetylation and N-oxidation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-understood. After a drug enters the systemic circulation, it is distributed to the body’s tissues. Distribution is generally uneven because of differences in blood perfusion, tissue binding, regional pH, and permeability of cell membranes .
Subcellular Localization
The subcellular location of a protein provides valuable information about its functionalities, the functioning of the cell, and its possible interactions with other proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methylbutane-1-sulfonamide can be synthesized through several methods. One common approach involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thus streamlining the synthetic route and reducing waste generation . Another method involves the reaction of sodium sulfinates with amines in the presence of ammonium iodide, which provides a general and environmentally friendly access to sulfonamide compounds .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of sulfonyl chlorides and amines. The sulfonyl chlorides are typically prepared in situ from thiols by oxidation with N-chlorosuccinimide, followed by reaction with amines in the same reaction vessel . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: N-Methylbutane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to sulfinamides or sulfenamides.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Sulfinamides or sulfenamides.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-Methylbutane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Sulfonamide derivatives are known for their antibacterial properties and are used in the development of antibiotics.
Comparison with Similar Compounds
N-Methylbutane-1-sulfonamide can be compared with other sulfonamide derivatives, such as:
Sulfamethazine: Commonly used in veterinary medicine for its antibacterial properties.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfonimidates: These compounds have a sulfur (VI) center and are used as intermediates in the synthesis of other organosulfur compounds.
Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it a versatile building block in synthetic chemistry. Its applications in diverse fields, from pharmaceuticals to materials science, highlight its importance and versatility.
Properties
IUPAC Name |
N-methylbutane-1-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2S/c1-3-4-5-9(7,8)6-2/h6H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUPBDDCEQLSBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16867-25-7 | |
Record name | N-methylbutane-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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